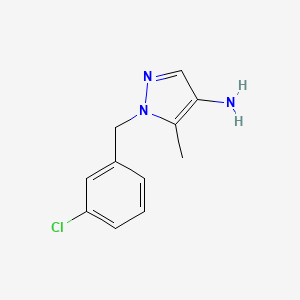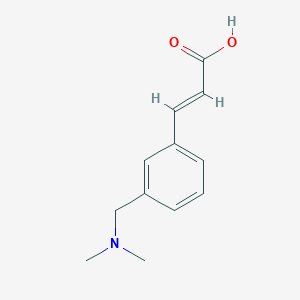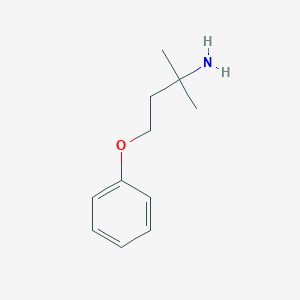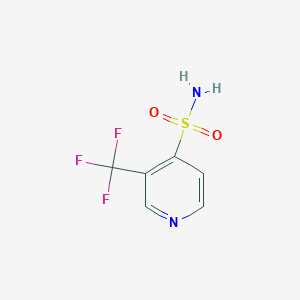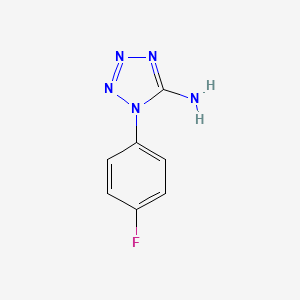
1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a fluorophenyl group attached to the tetrazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as azides and nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated benzene derivative reacts with a tetrazole precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines or other derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions where the fluorophenyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products:
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted tetrazoles depending on the reagents used.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-1H-1,2,3,4-tetrazol-5-amine: Contains a bromine atom in place of fluorine.
1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-amine: Features a methyl group instead of a fluorine atom.
Uniqueness: 1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H6FN5 |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)tetrazol-5-amine |
InChI |
InChI=1S/C7H6FN5/c8-5-1-3-6(4-2-5)13-7(9)10-11-12-13/h1-4H,(H2,9,10,12) |
Clé InChI |
XEPIHVUVYPUSCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=NN=N2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


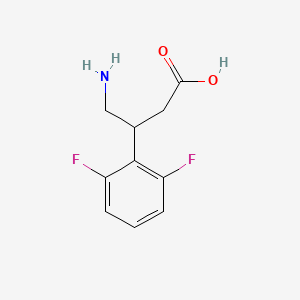
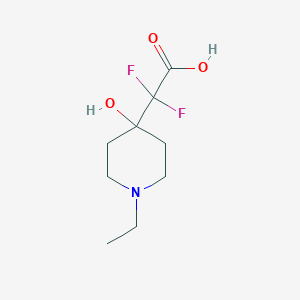
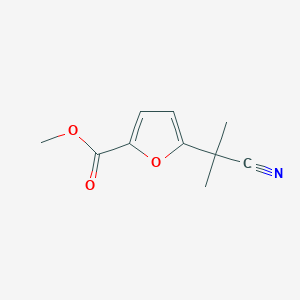
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B13532370.png)
![2-((Benzyloxy)carbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13532384.png)
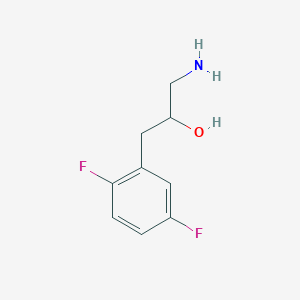
![3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B13532396.png)
![1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13532408.png)
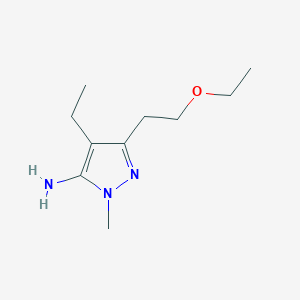
![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13532416.png)
